3-Methyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
This compound features a pyridine core substituted at the 2-position with a methoxy group linked to a piperidin-4-ylmethyl moiety. The piperidine nitrogen is further acylated by a 4-methyl-1,2,3-thiadiazole-5-carbonyl group, while the pyridine ring bears a methyl group at the 3-position.
Properties
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-4-3-7-17-15(11)22-10-13-5-8-20(9-6-13)16(21)14-12(2)18-19-23-14/h3-4,7,13H,5-6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKMTCXPVDRASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=C(N=NS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar structure, such as 1,3,4-thiadiazole derivatives, have been found to exhibit compelling anti-inflammatory properties.
Biochemical Pathways
Given the anti-inflammatory properties of similar compounds, it’s plausible that this compound could affect pathways related to inflammation and immune response.
Result of Action
Based on the anti-inflammatory properties of similar compounds, it can be inferred that this compound might modulate the activity of certain immune cells or the production of inflammatory mediators.
Biological Activity
3-Methyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines a pyridine ring with a piperidine moiety and a thiadiazole derivative, which may contribute to its pharmacological properties.
- Molecular Formula : C20H21N5O2S2
- Molecular Weight : 427.54 g/mol
- IUPAC Name : N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-2-phenyl-1,3-thiazole-4-carboxamide
- CAS Number : 1797791-00-4
Biological Activity Overview
The biological activity of this compound has been primarily investigated in terms of its antimicrobial properties, potential anti-inflammatory effects, and interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety often exhibit significant antimicrobial activity. The specific activities of 3-Methyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine have been evaluated against various bacteria and fungi:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Active | 15.62 |
| Escherichia coli | Moderate | 31.25 |
| Candida albicans | Low | 62.50 |
The compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus, while showing moderate effectiveness against Gram-negative bacteria like Escherichia coli . However, its antifungal activity against Candida albicans was less pronounced.
The mechanism by which 3-Methyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine exerts its effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
- Cell Membrane Disruption : It could disrupt microbial cell membranes, leading to cell lysis.
- Signal Pathway Modulation : The interaction with signaling pathways such as the MAPK/ERK pathway may influence cellular responses to stress and infection .
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiadiazole derivatives, including those similar to 3-Methyl-2-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial properties compared to their electron-donating counterparts .
Toxicity and Safety Profile
In vivo studies assessing the toxicity of similar compounds have shown that at therapeutic doses, they exhibit minimal side effects. For instance, compounds tested in murine models demonstrated good tolerability with no significant adverse effects noted at doses up to 100 mg/kg .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Compound 3 () :
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile
- Key Differences: Replaces pyridine with pyrimidine. Substitutes thiadiazole with a 4-methylthiazole. Includes a cyano group and phenolic hydroxyl for enhanced polarity.
- Impact : Thiazole’s reduced electronegativity compared to thiadiazole may lower metabolic stability but improve aqueous solubility .
Compound 5 () :
3-{[4-(2-methylbenzyl)piperidin-4-yl]methoxy}pyridine
- Key Differences :
- Lacks the thiadiazole-carbonyl group; instead, piperidine is substituted with a 2-methylbenzyl group.
- Retains the pyridine-methoxy-piperidine scaffold.
- Impact : The hydrophobic benzyl group may increase membrane permeability but reduce solubility compared to the acylated thiadiazole derivative .
Compound 43 () :
3-(1-indolyl)-5-[[N-(TERT-butoxycarbonyl)-2(S)-pyrrolidinyl]methoxy]pyridine
Physicochemical Properties
Preparation Methods
Thiadiazole Ring Formation
The 4-methyl-1,2,3-thiadiazole-5-carbonyl group is synthesized via cyclization of an acylthiosemicarbazide precursor. A representative protocol involves:
- Reacting 4-methylthiosemicarbazide with a carboxylic acid derivative (e.g., acetyl chloride) in the presence of phosphorus pentasulfide (P₂S₁₀) at 80–100°C for 12–18 hours.
- Isolation of the intermediate thiadiazole-carboxylic acid via aqueous workup and recrystallization.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | P₂S₁₀ |
| Solvent | Toluene |
| Temperature | 80–100°C |
| Reaction Time | 12–18 hours |
Piperidine Functionalization
The piperidine ring is functionalized at the 4-position through:
- Lithiation-Alkylation : Treating piperidine with n-butyllithium (–78°C, THF) followed by quenching with formaldehyde to introduce the hydroxymethyl group.
- Protection-Deprotection : Temporary protection of the amine with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps.
Coupling of Intermediate and Precursor
Esterification of Thiadiazole-Carbonyl and Piperidine
The thiadiazole-carboxylic acid is activated as an acid chloride (using thionyl chloride) and coupled to the piperidine’s hydroxymethyl group:
Etherification of Pyridine and Piperidine-Methoxy Linker
A Mitsunobu reaction couples the pyridine’s 2-hydroxyl group to the piperidine’s methoxy linker:
- Combining 3-methyl-2-hydroxypyridine, 4-(bromomethyl)piperidine-thiadiazole conjugate, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF).
- Stirring at 0°C to room temperature for 24 hours.
Yield Considerations : Lower temperatures (0–5°C) minimize elimination side products.
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Thiadiazole Cyclization | P₂S₁₀, 100°C, 16 hours | 78% → 89% |
| Piperidine Alkylation | n-BuLi, –78°C, 2 hours | 65% → 82% |
| Mitsunobu Reaction | DEAD, 0°C, 24 hours | 70% → 88% |
Solvent selection (e.g., DMF for methylation, THF for Mitsunobu) profoundly impacts reaction efficiency.
Analytical Characterization
Post-synthetic validation employs:
- NMR Spectroscopy : Confirmation of methoxy (δ 3.3–3.5 ppm) and thiadiazole carbonyl (δ 165–170 ppm) signals.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (calculated for C₁₈H₂₁N₃O₃S: 367.13 g/mol).
- HPLC Purity : >98% purity achieved via reverse-phase chromatography.
Challenges and Alternative Approaches
Steric Hindrance in Coupling Steps
Bulky substituents on the piperidine and thiadiazole rings impede esterification. Alternatives include:
Thiadiazole Ring Instability
Strong acids or bases degrade the thiadiazole moiety. Mitigation strategies:
- pH-controlled workup (maintain pH 6–7).
- Use of non-nucleophilic bases (e.g., 2,6-lutidine).
Q & A
Q. Efficiency Metrics :
How can structural ambiguities in this compound be resolved using advanced crystallographic and spectroscopic techniques?
Basic Research Question
- X-ray crystallography : Single-crystal analysis (using SHELX programs, as in ) confirms the spatial arrangement of the thiadiazole-piperidine-pyridine backbone. Challenges include crystallizing the flexible methoxy-piperidine linker.
- NMR spectroscopy : 2D NMR (¹H-¹³C HSQC, NOESY) resolves stereochemical ambiguities, such as the conformation of the piperidine ring (chair vs. boat) and methoxy group orientation .
- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight and detects trace impurities (e.g., unreacted intermediates) .
What strategies optimize the coupling efficiency between the thiadiazole-carbonyl and piperidine moieties?
Advanced Research Question
Key variables include:
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity, while ethanol (as in ) reduces side reactions in oxidative steps .
- Catalysts : DMAP accelerates acylation by stabilizing the transition state .
- Temperature control : Reactions at 0–5°C minimize thiadiazole decomposition .
Case Study : Using sodium hypochlorite as an oxidant () improved coupling yields to 73% under ambient conditions, avoiding toxic Cr(VI) reagents.
How do structural modifications influence the compound’s biological activity, and what are the implications for SAR studies?
Advanced Research Question
- Thiadiazole substitution : Replacing the 4-methyl group with bulkier substituents (e.g., phenyl) reduces microbial activity but enhances enzyme inhibition (observed in related compounds, ).
- Piperidine linker flexibility : Rigidifying the methoxy-piperidine chain (e.g., via cyclization) improves binding to hydrophobic enzyme pockets .
- Pyridine ring electronics : Electron-withdrawing groups at the 3-position increase solubility but may reduce membrane permeability .
Q. SAR Table :
| Modification | Activity Trend | Target Relevance |
|---|---|---|
| Thiadiazole methyl → ethyl | ↓ Antibacterial, ↑ Kinase inhibition | Suggests dual-target potential |
| Piperidine N-substitution | Alters CNS penetration | Critical for neuroinflammatory applications |
How can computational modeling guide the design of derivatives with improved target selectivity?
Advanced Research Question
- Molecular docking : Simulations (AutoDock, Glide) predict binding poses with bacterial enoyl-ACP reductase (similar to ) or human kinases (e.g., JAK3) .
- DFT calculations : Assess electronic effects of substituents on the thiadiazole’s electrophilicity, which correlates with covalent binding to cysteine residues .
- MD simulations : Evaluate the stability of the piperidine linker in aqueous vs. lipid bilayer environments .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
Contradictions may arise from:
- Assay variability : Differences in bacterial strains (Gram+ vs. Gram−) or enzyme isoforms (e.g., COX-1 vs. COX-2).
- Solubility artifacts : Use DMSO concentrations >1% can inhibit certain targets, leading to false negatives .
Q. Resolution Strategies :
Orthogonal assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion ().
Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify primary targets (e.g., ’s enzyme interaction studies).
Metabolic stability testing : Rule out false positives caused by compound degradation in cell-based assays .
What are the best practices for analyzing stereochemical outcomes in the synthesis of this compound?
Advanced Research Question
- Chiral HPLC : Resolves enantiomers of the piperidine intermediate (if present) .
- VCD (Vibrational Circular Dichroism) : Assigns absolute configuration of the thiadiazole-carbonyl group .
- X-ray anomalous scattering : Differentiates sulfur vs. oxygen atoms in the thiadiazole ring to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
